molecular formula C11H14O B1348794 5-Phenylpentanal CAS No. 36884-28-3

5-Phenylpentanal

Cat. No.: B1348794
CAS No.: 36884-28-3
M. Wt: 162.23 g/mol
InChI Key: FINOPSACFXSAKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenylpentanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, benzenepentanal can be produced via the hydroformylation of styrene. This process involves the addition of a formyl group to the styrene molecule using a rhodium-based catalyst under high pressure and temperature conditions. The reaction yields benzenepentanal along with other by-products that can be separated through distillation.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpentanal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 5-phenylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Benzoic acid.

    Reduction: 5-phenylpentanol.

    Substitution: Various substituted benzenepentanal derivatives.

Scientific Research Applications

5-Phenylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

    Pentanal: An aliphatic aldehyde with the formula C5H10O, lacking the aromatic ring present in benzenepentanal.

    Benzaldehyde: An aromatic aldehyde with the formula C7H6O, similar to benzenepentanal but with a shorter carbon chain.

Uniqueness: 5-Phenylpentanal’s uniqueness lies in its combination of an aromatic ring and a pentanal chain, which imparts distinct chemical properties and reactivity compared to its simpler counterparts like pentanal and benzaldehyde.

Properties

IUPAC Name

5-phenylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOPSACFXSAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340137
Record name Benzenepentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36884-28-3
Record name Benzenepentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A vigorously stirred solution of 5-phenylpentanol (10 g), sodium bromide (6.45 g) and TEMPO, 2,2,6,6-tetramethyl-1-piperidinyloxy, (0.095 g) in a mixture of ethyl acetate, toluene and water (258 ml, 7:7:1, v/v/v), at 0° C., was treated with aqueous sodium hypochlorite solution (571 ml, 0.35M) saturated with sodium bicarbonate (43.85 g) in five portions separated by 10 minute intervals. The reaction mixture was treated with ethanol (20 ml) then partitioned between water (500 ml) and ethyl acetate (500 ml). The aqueous layer was extracted twice with ethyl acetate (500 ml). The combined organic phases were washed with aqueous sodium thiosulphate (500 ml, 5%), then with water (200 ml), then with brine (200 ml), then dried over magnesium sulphate and then evaporated to give the title compound as an orange oil, which was used without further purification. NMR (CDCl3): δ1.65 (m,4H), 2.35 (m,2H), 2.60 (t,2H), 7.10-7.30 (m,5H), 9.75 (s,1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.45 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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258 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
571 mL
Type
reactant
Reaction Step Two
Quantity
43.85 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, at −78° C., to a stirred solution of oxalyl chloride (0.53 mL, 6.17 mmol) in dry CH2Cl2 (12 mL), DMSO (0.40 mL, 5.7 mmol) was added in a fast manner. After 15 min, a solution of 5-phenylpentan-1-ol (0.78 g, 4.75 mmol) in dry CH2Cl2 (6 mL) was added. The reaction mixture was stirred for 2 h at −78° C. before addition of Et3N (1.98 mL, 14.24 mmol). The solution was allowed to warm at rt, and after evaporation of CH2Cl2 the residue was taken up in Et2O and a saturated NH4Cl solution. After separation of phases the organic fraction was dried over Na2SO4, filtered and concentrated to dryness affording the title compound (0.75 g, 97%) as a pure product. 1H NMR (CDCl3): δ 1.67-1.73 (m, 4H), 2.44-2.52 (m, 2H), 2.60-2.71 (m, 2H), 7.16-7.35 (m, 5H), 9.78 (t, J=1.8 Hz, 1H).
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.98 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mechanically stirred solution of oxalyl chloride (21.6 g; 170 mmol) in dry CH2Cl2 (400 mL) at -78° C. is added DMSO (22.3 g; 360 mmol) dropwise over 45 minutes. After stirring 15 minutes 5-phenylpentanol (25 g; 150 mmol) is added and the internal temperature is allowed to warm to -55° C. After stirring at this temperature for 30 minutes the reaction is cooled to -78° C. and triethylamine (104 mL; 750 mmol) is added slowly over 20 minutes. After stirring 15 minutes the reaction bath is removed and the temperature is allowed to warm to 20° C. over 40 minutes. The reaction mixture is then washed with 500 mL water. The water layer is then back-extracted with CH2Cl2 (2×50 mL). The combined organic fractions are washed with 300 mL 2 N HCl, 100 mL water, 200 mL NaHCO3, 100 mL brine and dried (MgSO4). The solution is concentrated in vacuo to obtain 5-phenylpentanal (25 g) which is used directly in Step B.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
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25 g
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reactant
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Quantity
104 mL
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reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution containing 5-phenylpentanol (10 g, 60 mmol), sodium bromide (6.45 g, 63 mmol) and TEMPO (95 mg, 0.6 mmol) in a 7:7:1 mixture of EtOAc, toluene and water (258 mL) is cooled to 0° C. With vigorous stirring, an aqueous NaOCl solution (0.35 M, 571 mL, 200 mmol) saturated with NaHCO3 (43.85 g, 520 mmol) is added in five portions separated by 10 minutes intervals. TLC analysis following the final addition indicated complete reaction. Ethanol (20 mL) is added and the mixture is partitioned between water (500 mL) and EtOAc (500 mL). Aqueous layer is extracted with EtOAc (2×500 mL) and combined organic phases are washed successively with 5% aqueous Na2S2O3 (500 mL), water (200 mL) and brine (200 mL) then dried over MgSO4 and concentrated to afford 5-phenylpentanal as an orange oil which is used without further purification assuming 100% yield. TLC analysis [pet-ether/EtOAc, 9:1, Rf (alcohol)=0.20, Rf (aldehyde)=0.60]. 1H NMR (300 MHz, CDCl3) δ 1.65 (m, 4H), 2.35 (m, 2H), 2.60 (t, 2H), 7.10-7.30 (m, 5H), 9.75 (s, 1H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
571 mL
Type
reactant
Reaction Step Two
Quantity
43.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
258 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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